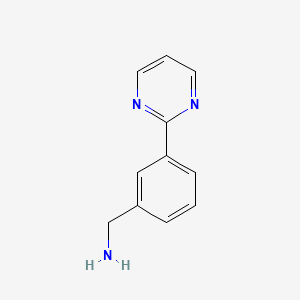

3-Pyrimidin-2-ylbenzylamine

Description

BenchChem offers high-quality 3-Pyrimidin-2-ylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyrimidin-2-ylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-pyrimidin-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSXDKVANPZCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640279 | |

| Record name | 1-[3-(Pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910036-92-9 | |

| Record name | 1-[3-(Pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Pyrimidin-2-ylbenzylamine: A Potent Modulator of Cellular Trafficking

Introduction: The Emergence of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids. Its inherent ability to engage in diverse biological interactions has made it a privileged scaffold in the design of novel therapeutics. Within this distinguished class of molecules, 3-Pyrimidin-2-ylbenzylamine (CAS 910036-92-9) has emerged as a compound of significant interest for researchers in cell biology and drug development. This technical guide aims to provide an in-depth exploration of its synthesis, physicochemical properties, and, most notably, its role as a potent inhibitor of the large GTPase dynamin, a critical regulator of endocytosis and other cellular processes.

Physicochemical Properties of 3-Pyrimidin-2-ylbenzylamine

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. 3-Pyrimidin-2-ylbenzylamine is a small molecule characterized by the fusion of a pyrimidine ring and a benzylamine moiety.

| Property | Value | Source |

| CAS Number | 910036-92-9 | N/A |

| Molecular Formula | C₁₁H₁₁N₃ | N/A |

| Molecular Weight | 185.23 g/mol | N/A |

| IUPAC Name | (3-(Pyrimidin-2-yl)phenyl)methanamine | N/A |

| Canonical SMILES | C1=CC(=CC(=C1)C2=NC=CC=N2)CN | N/A |

Strategic Synthesis of 3-Pyrimidin-2-ylbenzylamine

The synthesis of 3-Pyrimidin-2-ylbenzylamine can be logically achieved through a two-step process, commencing with a Suzuki coupling to construct the carbon-carbon bond between the phenyl and pyrimidine rings, followed by the reduction of a nitrile to the corresponding benzylamine. This synthetic strategy offers a versatile and efficient route to the target molecule.

Synthetic Workflow Overview

Caption: Synthetic pathway for 3-Pyrimidin-2-ylbenzylamine.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of 3-(Pyrimidin-2-yl)benzonitrile (Intermediate)

This initial step forges the core structure of the molecule through a palladium-catalyzed cross-coupling reaction. The choice of a Suzuki coupling is predicated on its high functional group tolerance and generally high yields.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 3-bromobenzonitrile (1.0 eq), 2-(tributylstannyl)pyrimidine (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add anhydrous toluene (sufficient to make a 0.2 M solution with respect to the bromobenzonitrile) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-(pyrimidin-2-yl)benzonitrile.

Part 2: Synthesis of 3-Pyrimidin-2-ylbenzylamine (Final Product)

The final step involves the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent well-suited for this transformation.

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-(pyrimidin-2-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise to the cooled suspension.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Isolation and Purification: Filter the resulting solid and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Pyrimidin-2-ylbenzylamine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Biological Activity and Mechanism of Action: A Dynamin Inhibitor

A growing body of evidence points to the significant role of pyrimidine-based compounds as modulators of dynamin, a large GTPase essential for clathrin-mediated endocytosis and other membrane remodeling processes. A notable class of such molecules, termed "Pyrimidyns," has been identified as potent dynamin inhibitors.[1][2] These compounds exhibit a novel dual-action mechanism, competitively inhibiting both GTP binding to the GTPase domain and phospholipid interactions with the Pleckstrin Homology (PH) domain of dynamin.[1][2] This dual inhibition effectively prevents the recruitment of dynamin to membranes and its subsequent activation, leading to a blockade of endocytosis.[1][2]

While 3-Pyrimidin-2-ylbenzylamine is not explicitly named in the primary literature on Pyrimidyns, its structural similarity to the active compounds in this series strongly suggests that it functions as a dynamin inhibitor, likely sharing this dual-action mechanism. The presence of the benzylamine moiety is a common feature in several potent di- and tri-substituted pyrimidine-based dynamin inhibitors.[3]

Proposed Mechanism of Action

Caption: Dual-action inhibition of dynamin by 3-Pyrimidin-2-ylbenzylamine.

Experimental Protocol: Dynamin GTPase Activity Assay

To empirically validate the inhibitory activity of 3-Pyrimidin-2-ylbenzylamine against dynamin, a malachite green-based colorimetric assay can be employed to measure the release of inorganic phosphate (Pi) from GTP hydrolysis.

-

Reagent Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 150 mM KCl, and 1 mM MgCl₂. Prepare stock solutions of purified dynamin protein, GTP, and 3-Pyrimidin-2-ylbenzylamine in the appropriate solvents.

-

Assay Setup: In a 96-well plate, add the reaction buffer, varying concentrations of 3-Pyrimidin-2-ylbenzylamine, and the dynamin protein. Allow for a pre-incubation period.

-

Initiation of Reaction: Initiate the GTPase reaction by adding a saturating concentration of GTP to each well.

-

Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction by adding a malachite green reagent. This reagent will form a colored complex with the inorganic phosphate produced during GTP hydrolysis.

-

Data Analysis: Measure the absorbance at a wavelength of 620 nm using a plate reader. Calculate the IC₅₀ value for 3-Pyrimidin-2-ylbenzylamine by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Applications in Research and Drug Development

The potent inhibitory effect of 3-Pyrimidin-2-ylbenzylamine on dynamin positions it as a valuable tool for dissecting the intricate roles of endocytosis in various cellular processes. Its potential applications span several research areas:

-

Cancer Biology: Dynamin is often overexpressed in cancer cells and plays a role in cell proliferation and migration.[3] Therefore, inhibitors like 3-Pyrimidin-2-ylbenzylamine could be investigated as potential anti-cancer agents.

-

Neuroscience: Synaptic vesicle recycling is a dynamin-dependent process. This compound can be utilized to study the molecular mechanisms underlying neurotransmission.

-

Infectious Disease: Many viruses and intracellular pathogens exploit endocytic pathways to enter host cells. Dynamin inhibitors can be employed to investigate these entry mechanisms and as potential antiviral therapeutics.

Conclusion and Future Directions

3-Pyrimidin-2-ylbenzylamine represents a promising small molecule with a well-defined (though inferred) mechanism of action as a dual dynamin inhibitor. Its straightforward synthesis and potent biological activity make it an attractive candidate for further investigation in both basic research and preclinical drug development. Future studies should focus on confirming its specific inhibitory constants (IC₅₀) against different dynamin isoforms and evaluating its efficacy and safety in cellular and animal models of diseases where dynamin plays a critical role. The continued exploration of the pyrimidine scaffold, exemplified by compounds like 3-Pyrimidin-2-ylbenzylamine, will undoubtedly continue to yield novel and impactful tools for the scientific community.

References

-

McGeachie, A. B., et al. (2013). Pyrimidyn Compounds: Dual-Action Small Molecule Pyrimidine-Based Dynamin Inhibitors. ACS Medicinal Chemistry Letters, 4(8), 759-763. Available from: [Link]

-

Quan, A., et al. (2021). Pyrimidyn-Based Dynamin Inhibitors as Novel Cytotoxic Agents. ChemMedChem, 16(22), 3458-3466. Available from: [Link]

-

Hill, T. A., et al. (2013). Pyrimidyn compounds: dual-action small molecule pyrimidine-based dynamin inhibitors. Journal of Medicinal Chemistry, 56(15), 6174-6185. Available from: [Link]

-

Gordon, C. P., et al. (2013). Pyrimidyn compounds: dual-action small molecule pyrimidine-based dynamin inhibitors. Journal of medicinal chemistry, 56(15), 6174–6185. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Pyrimidin-2-ylbenzylamine: A Methodological Approach for Novel Drug Candidates

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the adage "know your molecule" has never been more critical.[1] The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a significant portion of which can be attributed to suboptimal physicochemical properties.[2][3] These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[4][5] Therefore, a thorough understanding and early characterization of a compound's physicochemical properties are not merely academic exercises but essential components of a successful drug development program.[6]

This guide provides a comprehensive technical overview of the key physicochemical properties of 3-Pyrimidin-2-ylbenzylamine, a novel molecular entity with potential therapeutic applications. Given the novelty of this compound, this document will serve as a methodological roadmap for its characterization, providing both theoretical predictions based on its constituent fragments (benzylamine and pyrimidine) and detailed experimental protocols for the empirical determination of its properties. The insights and procedures outlined herein are designed to be broadly applicable to the characterization of other novel small molecules.

Molecular Structure and Predicted Physicochemical Profile

3-Pyrimidin-2-ylbenzylamine is a unique structure combining a benzylamine moiety with a pyrimidine ring. This fusion of two pharmacologically relevant scaffolds suggests a complex interplay of properties that will dictate its behavior in biological systems.

Structure:

Based on the well-characterized properties of benzylamine and 2-aminopyrimidine, we can establish a predicted physicochemical profile for 3-Pyrimidin-2-ylbenzylamine. This predictive approach is a cornerstone of modern drug discovery, enabling researchers to prioritize synthetic efforts and anticipate potential liabilities.[7][8]

Table 1: Predicted Physicochemical Properties of 3-Pyrimidin-2-ylbenzylamine

| Property | Predicted Value/Range | Rationale |

| Molecular Weight | 185.23 g/mol | Calculated from the molecular formula C11H11N3. |

| Melting Point (°C) | 100 - 140 | Expected to be a solid at room temperature. The melting point will likely be higher than that of benzylamine (-10°C) due to the larger, more rigid pyrimidine group, but potentially lower than 2-aminopyrimidine (125°C) due to the flexible benzyl group.[9] |

| Boiling Point (°C) | > 300 | Expected to be significantly higher than benzylamine (185°C) due to increased molecular weight and polarity.[9] |

| Aqueous Solubility | Moderately Soluble | The benzyl group imparts lipophilicity, while the pyrimidine ring and the primary amine provide hydrogen bonding opportunities, suggesting some degree of water solubility.[10][11] |

| pKa | ~4.5 and ~9.0 | Expected to have two basic centers: the pyrimidine ring (pKa of 2-aminopyrimidine is ~3.5) and the benzylic amine (pKa of benzylamine is ~9.3). The exact values will be influenced by the electronic effects of the substituents.[10][12] |

| LogP | 1.5 - 2.5 | The lipophilic benzyl group (logP of benzylamine is 1.09) combined with the more polar pyrimidine ring suggests a moderate lipophilicity.[10] |

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols for determining the key physicochemical properties of a novel compound like 3-Pyrimidin-2-ylbenzylamine.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.[13] A sharp melting range is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[14]

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, crystalline 3-Pyrimidin-2-ylbenzylamine is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[15]

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.[15]

Diagram 1: Workflow for Melting Point Determination

Caption: A stepwise workflow for the determination of a compound's melting point.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic in vivo performance.

Experimental Protocol (Shake-Flask Method):

-

Sample Preparation: An excess amount of 3-Pyrimidin-2-ylbenzylamine is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

pKa Determination

The acid dissociation constant (pKa) is a measure of the extent of ionization of a molecule at a given pH. Since most drugs are weak acids or bases, their pKa influences their solubility, permeability, and interaction with biological targets.

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: A known amount of 3-Pyrimidin-2-ylbenzylamine is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve. For a basic compound, the pKa is the pH at which 50% of the molecules are protonated.

-

Data Reporting: The pKa value(s) are reported at a specific temperature.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key factor influencing membrane permeability and plasma protein binding.

Experimental Protocol (Shake-Flask Method for LogP):

-

System Preparation: Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are placed in a flask.

-

Compound Addition: A known amount of 3-Pyrimidin-2-ylbenzylamine is added to the two-phase system.

-

Equilibration: The flask is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Diagram 2: Relationship between Physicochemical Properties and Drug Disposition

Caption: Interplay of key physicochemical properties and their impact on ADME processes.

Analytical Characterization

Prior to the determination of physicochemical properties, the identity and purity of the synthesized 3-Pyrimidin-2-ylbenzylamine must be unequivocally established. This is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and pyrimidine rings, a characteristic singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons. Based on data for benzylamine, the aromatic protons should appear in the range of 7.2-7.4 ppm, and the methylene protons around 3.8 ppm.[10][16] The pyrimidine protons will have their own characteristic shifts.

-

¹³C NMR: The carbon-13 NMR spectrum will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A characteristic absorption in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretch: Absorptions for aromatic and aliphatic C-H bonds will be observed.

-

C=N and C=C stretches: These will appear in the fingerprint region (1400-1600 cm⁻¹) and are characteristic of the pyrimidine and benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

-

Molecular Ion Peak: For 3-Pyrimidin-2-ylbenzylamine (C₁₁H₁₁N₃), the molecular weight is 185.23. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion peak (M⁺) in the mass spectrum is expected to have an odd mass-to-charge ratio (m/z) of 185, in accordance with the nitrogen rule.[17][18][19][20]

-

Fragmentation: A prominent fragment would be expected from the cleavage of the C-C bond adjacent to the nitrogen, resulting in a resonance-stabilized cation.[17]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A pure sample should ideally show a single, sharp peak under various chromatographic conditions. The retention time of the compound is also a characteristic property.

Synthesis Considerations

The synthesis of 3-Pyrimidin-2-ylbenzylamine would likely involve the coupling of a pyrimidine precursor with a benzylamine derivative. A plausible synthetic route could be a nucleophilic aromatic substitution reaction where a suitably activated 2-halopyrimidine is reacted with 3-aminobenzylamine or a related precursor. Alternatively, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed.[21][22][23] The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis.[24][25]

Conclusion

The comprehensive physicochemical and analytical characterization of a novel drug candidate like 3-Pyrimidin-2-ylbenzylamine is a critical, data-driven process that informs and guides the entire drug discovery and development pipeline. By employing the established experimental protocols detailed in this guide, researchers can obtain a robust dataset that will enable a thorough evaluation of the compound's potential. The interplay of the benzylamine and pyrimidine moieties in 3-Pyrimidin-2-ylbenzylamine presents an interesting case study in how molecular structure dictates physicochemical properties, and ultimately, biological activity. This methodological approach ensures a foundation of scientific integrity and provides the necessary insights to make informed decisions in the quest for new and effective therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link].

- Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Importance of physicochemical properties in drug discovery. Drug Discovery Today, 17(1-2), 60-69.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. Retrieved from [Link].

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link].

- Mansouri, K., Karmaus, A., Fitzpatrick, J., Patlewicz, G., Pradeep, P., Alberga, D., ... & Williams, A. J. (2018). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints.

- Gandeepan, P., & Cheng, C. H. (2014). Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. Green Chemistry, 16(7), 3349-3353.

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link].

- Kenakin, T. (2024). Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition.

- Reddy, C. R., & Kumar, S. (2011). N-Arylation of benzylamine with aryl halides catalyzed by ligand-free CuI in DMF. Tetrahedron Letters, 52(29), 3781-3784.

- Vistoli, G., Pedretti, A., & Testa, B. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Drug Discovery Today, 13(5-6), 285-294.

- Ugi, I., & Werner, B. (1981). Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin. The Journal of Organic Chemistry, 46(12), 2567-2571.

-

Royal Society of Chemistry. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from [Link].

-

Cheméo. (n.d.). Benzylamine (CAS 100-46-9). Retrieved from [Link].

-

ProtoQSAR. (n.d.). QSAR models. Retrieved from [Link].

-

JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link].

-

University of Calgary. (n.d.). Experiment (1) Determination of Melting Points. Retrieved from [Link].

- Wang, D., & Wang, J. (2018). Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides and Glycine-Derived N-Hydroxyphthalimide Esters. Organic Letters, 20(15), 4569-4572.

-

MDPI. (2024). Recent Advances in the Discovery of Novel Drugs on Natural Molecules. Retrieved from [Link].

-

University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link].

-

MDPI. (2023). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. Retrieved from [Link].

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link].

-

ChemRxiv. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. Retrieved from [Link].

-

ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... Retrieved from [Link].

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link].

-

Studocu. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link].

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link].

-

Taylor & Francis Online. (2019). Synthesis and Evaluation of 2,5-Substituted Pyrimidines as Small-Molecule Gankyrin Binders. Retrieved from [Link].

-

Automated Topology Builder (ATB) and Repository. (n.d.). Benzylamine. Retrieved from [Link].

-

ResearchGate. (n.d.). Identifying novel drug targets with computational precision. Retrieved from [Link].

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link].

-

Human Metabolome Database. (2021). Showing metabocard for 2-Aminopyrimidine (HMDB0245027). Retrieved from [Link].

-

PubMed. (2016). Conventional and novel approaches in generating and characterization of reactive intermediates from drugs/drug candidates. Retrieved from [Link].

-

Queen's University. (n.d.). Melting point determination. Retrieved from [Link].

-

National Center for Biotechnology Information. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved from [Link].

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link].

-

YouTube. (2020). Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies. Retrieved from [Link].

-

OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link].

-

ResearchGate. (2015). Physical Properties in Drug Design. Retrieved from [Link].

-

SlideShare. (n.d.). Quantitative Structure Activity Relationships: An overview. Retrieved from [Link].

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link].

Sources

- 1. Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

- 8. mdpi.com [mdpi.com]

- 9. Benzylamine - Wikipedia [en.wikipedia.org]

- 10. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 11. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. hmdb.ca [hmdb.ca]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Video: Mass Spectrometry of Amines [jove.com]

- 19. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 20. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 21. Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. growingscience.com [growingscience.com]

Introduction: The Central Role of Kinase Inhibition in Unraveling the Proteome

An In-Depth Technical Guide to the Application of Pyrimidine-Based Kinase Inhibitors in Proteomics Research

Modern proteomics seeks to understand the dynamic nature of the cellular protein landscape, including expression levels, post-translational modifications, and protein-protein interactions. Among the most critical players in cellular signaling are protein kinases, which regulate a vast array of cellular processes. Consequently, small molecule kinase inhibitors have become indispensable tools for dissecting these complex signaling networks.

This guide focuses on the application of pyrimidine-based kinase inhibitors in proteomics research. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, capable of mimicking the adenine ring of ATP to effectively target the active sites of kinases[1][2][3]. While this document will use a representative pyrimidine-containing compound, herein referred to as "Compound P2B" (structurally based on 3-Pyrimidin-2-ylbenzylamine), as a central example, the principles and methodologies described are broadly applicable to the growing class of pyrimidine-based kinase inhibitors.

Researchers in proteomics and drug development will find this guide valuable for understanding how to leverage these chemical tools to elucidate signaling pathways, identify novel drug targets, and characterize the mechanism of action of kinase inhibitors.

Part 1: The Scientific Foundation of Compound P2B as a Proteomics Probe

The Pyrimidine Scaffold: A Gateway to Kinase Inhibition

The pyrimidine ring system is a fundamental component of nucleobases and is prevalent in numerous approved drugs[4][5][6]. Its utility in kinase inhibitor design stems from its ability to form key hydrogen bonds within the ATP-binding pocket of kinases, acting as a competitive inhibitor[1][3]. The specific substitutions on the pyrimidine core of Compound P2B would dictate its selectivity and potency against a particular kinase or family of kinases. For the purposes of this guide, we will consider Compound P2B as a potent and selective inhibitor of a hypothetical tyrosine kinase, "Kinase X," which is implicated in a cancer signaling pathway.

Mechanism of Action: From Kinase Inhibition to Proteome-Wide Effects

The primary mechanism of action for Compound P2B is the direct inhibition of Kinase X. By occupying the ATP-binding site, it prevents the phosphorylation of downstream substrate proteins. This singular event triggers a cascade of changes throughout the proteome, which can be systematically investigated using modern proteomics techniques.

The immediate and direct consequence is a decrease in the phosphorylation of Kinase X substrates. However, the ripple effects can include:

-

Changes in the expression levels of proteins whose transcription is regulated by the Kinase X pathway.

-

Alterations in protein-protein interactions that are dependent on the phosphorylation state of the involved proteins.

-

Feedback loop activation or inhibition, leading to changes in the activity of other kinases.

The following diagram illustrates the basic principle of how a kinase inhibitor like Compound P2B can be used to probe a signaling pathway.

Caption: Workflow of Kinase Inhibition by Compound P2B.

Part 2: Experimental Design and Protocols for Proteomic Interrogation

Global Proteomics and Phosphoproteomics: A Dual-Pronged Approach

To obtain a comprehensive view of Compound P2B's effects, it is essential to analyze both the global proteome (protein abundance) and the phosphoproteome (protein phosphorylation). This dual analysis provides a more complete picture of the cellular response to Kinase X inhibition.

Experimental Protocol: Sample Preparation for Mass Spectrometry

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., one with known Kinase X activation) to ~80% confluency.

-

Treat cells with an appropriate concentration of Compound P2B (determined from prior dose-response assays) and a vehicle control (e.g., DMSO) for a defined period (e.g., 2, 6, 24 hours).

-

Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Digestion:

-

Quantify protein concentration using a BCA assay.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest proteins into peptides using trypsin. This is a critical step in "bottom-up" proteomics[7].

-

-

Phosphopeptide Enrichment (for Phosphoproteomics):

-

For phosphoproteomics samples, enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Data Analysis and Interpretation

The raw mass spectrometry data must be processed to identify and quantify peptides and proteins.

-

Database Searching: Use a search algorithm (e.g., MaxQuant, Sequest) to match experimental spectra to a protein sequence database.

-

Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins and phosphosites that are significantly changed between the Compound P2B-treated and control groups.

-

Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify signaling pathways and biological processes that are enriched in the set of differentially expressed or phosphorylated proteins.

The following diagram illustrates the overall experimental workflow.

Caption: General Proteomics Workflow for Kinase Inhibitor Studies.

Target Deconvolution and Off-Target Analysis

While Compound P2B is designed to be a selective inhibitor of Kinase X, it is crucial to experimentally verify its targets and identify any potential off-targets within the proteome. Chemical proteomics methods are well-suited for this purpose.

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

-

Probe Synthesis: Synthesize a derivative of Compound P2B that incorporates a clickable alkyne tag.

-

Cell Treatment and Lysis: Treat cells with the tagged probe.

-

Click Chemistry: Use click chemistry to attach a reporter tag (e.g., biotin) to the probe-bound proteins.

-

Enrichment and Identification: Enrich the biotin-tagged proteins using streptavidin beads and identify them by mass spectrometry.

This approach can confirm the engagement of Compound P2B with Kinase X and reveal other proteins that it may bind to, providing a more complete understanding of its cellular effects[8].

Part 3: Quantitative Data and Expected Outcomes

The results from these proteomics experiments can be summarized in tables to facilitate interpretation.

Table 1: Hypothetical Top Down-regulated Phosphosites upon Compound P2B Treatment

| Phosphosite | Protein Name | Fold Change (P2B/Control) | p-value | Function |

| Substrate1(S123) | Substrate Protein 1 | -8.5 | < 0.001 | Cell Cycle Progression |

| Substrate2(Y456) | Substrate Protein 2 | -6.2 | < 0.001 | Apoptosis Regulation |

| KinaseX(Y789) | Kinase X (Autophosphorylation) | -10.1 | < 0.0001 | Kinase Activation |

Table 2: Hypothetical Top Differentially Expressed Proteins upon Compound P2B Treatment

| Protein Name | Gene Name | Fold Change (P2B/Control) | p-value | Biological Process |

| Cyclin D1 | CCND1 | -4.1 | < 0.005 | G1/S Transition |

| Bcl-2 | BCL2 | -3.5 | < 0.005 | Anti-apoptosis |

| p21 | CDKN1A | 5.8 | < 0.001 | Cell Cycle Arrest |

These tables provide a clear and concise summary of the most significant changes induced by Compound P2B, pointing towards its effects on cell cycle and apoptosis, consistent with the inhibition of a pro-proliferative kinase. Such findings have been demonstrated in proteomics studies of other pyrimidine-based kinase inhibitors[9].

Conclusion: A Powerful Synergy

The combination of selective pyrimidine-based kinase inhibitors and advanced proteomics techniques offers a powerful paradigm for modern biological research and drug development. This approach allows for an unbiased, system-wide view of a compound's mechanism of action, providing deep insights into cellular signaling and revealing new therapeutic opportunities. The methodologies outlined in this guide provide a robust framework for researchers to effectively utilize compounds like "Compound P2B" to illuminate the complexities of the proteome.

References

-

Title: Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations Source: PMC - NIH URL: [Link]

- Source: Not specified in search results, but likely a scientific journal.

-

Title: Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors Source: PubMed URL: [Link]

-

Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: PMC URL: [Link]

-

Title: Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists Source: ResearchGate URL: [Link]

- Source: Not specified in search results, but likely a scientific journal.

-

Title: Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents Source: MDPI URL: [Link]

-

Title: Synthesis, reactions, and applications of pyrimidine derivatives Source: SciSpace URL: [Link]

-

Title: Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists Source: PubMed URL: [Link]

- Source: Not specified in search results, but likely a scientific journal.

-

Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PMC - NIH URL: [Link]

-

Title: Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives Source: ResearchGate URL: [Link]

-

Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central URL: [Link]

-

Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC - PubMed Central URL: [Link]

-

Title: A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing Source: PubMed URL: [Link]

-

Title: Bottom-Up Proteomics: Advancements in Sample Preparation Source: MDPI URL: [Link]

-

Title: Proteomic subtypes enrich current acute myeloid leukemia nomenclature and reflect intrinsic pathogenesis alongside aging Source: PubMed URL: [Link]

-

Title: Biological Activity of Pyrimidine Derivativies: A Review Source: Juniper Publishers URL: [Link]

-

Title: PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW Source: PharmaTutor URL: [Link]

-

Title: Multi-Tiered Chemical Proteomic Maps of Tryptoline Acrylamide-Protein Interactions in Cancer Cells Source: PMC - NIH URL: [Link]

-

Title: Proteomics and phosphoproteomics provide insights into the mechanism of action of a novel pyrazolo[3,4-d]pyrimidine Src inhibitor in human osteosarcoma Source: PubMed URL: [Link]

-

Title: An overview on synthesis and biological activity of pyrimidines Source: World Journal of Advanced Research and Reviews URL: [Link]

Sources

- 1. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. wjarr.com [wjarr.com]

- 7. mdpi.com [mdpi.com]

- 8. Multi-Tiered Chemical Proteomic Maps of Tryptoline Acrylamide-Protein Interactions in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteomics and phosphoproteomics provide insights into the mechanism of action of a novel pyrazolo[3,4-d]pyrimidine Src inhibitor in human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Precision of Pyrimidine Kinase Inhibitors: A Technical Guide to Mechanism of Action

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms by which kinase inhibitors exert their effects is paramount. The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[1][2] This guide provides an in-depth exploration of the mechanism of action of pyrimidine kinase inhibitors, delving into the structural basis of their inhibitory activity, the experimental workflows used to characterize them, and the molecular intricacies that govern their potency and selectivity.

The Pyrimidine Scaffold: An Anchor in the ATP-Binding Cleft

Protein kinases, key regulators of cellular signaling, catalyze the transfer of a phosphate group from ATP to a substrate protein. The vast majority of kinase inhibitors, including those built upon a pyrimidine framework, function as ATP-competitive inhibitors.[3] The pyrimidine ring serves as a bioisostere of the adenine base of ATP, enabling it to form crucial hydrogen bonds with the "hinge" region of the kinase domain, a flexible loop that connects the N- and C-terminal lobes of the enzyme.[3][4]

The Hinge-Binding Motif: A Network of Hydrogen Bonds

The canonical interaction involves the formation of one or two hydrogen bonds between the nitrogen atoms of the pyrimidine ring and the backbone amide and carbonyl groups of conserved residues within the hinge region.[4][5] For instance, in many kinases, the N1 and N3 atoms of the pyrimidine ring can interact with the backbone NH and CO of key hinge residues.[4] The 2-aminopyrimidine and 4-aminopyrimidine moieties are particularly prevalent in inhibitor design, as the amino group can provide an additional hydrogen bond donor, further anchoring the inhibitor in the active site.[4]

The precise geometry and electronic properties of the pyrimidine core and its substituents dictate the strength and nature of these interactions, forming the initial basis for inhibitor potency. X-ray crystallography has been instrumental in visualizing these interactions, providing atomic-level insights that guide the rational design of more potent and selective inhibitors.[4][6]

Diagram 1: Generalized Pyrimidine Kinase Inhibitor Interaction with the Kinase Hinge Region

Caption: A typical workflow for the characterization of pyrimidine kinase inhibitors.

Structure-Activity Relationship (SAR) and Selectivity

The substituents on the pyrimidine core play a critical role in determining both the potency and selectivity of the inhibitor. [7][8][9][10][11][12]

-

Substituents projecting towards the solvent-exposed region can be modified to improve physicochemical properties such as solubility and cell permeability.

-

Substituents targeting the "selectivity pocket" near the gatekeeper residue are crucial for achieving selectivity against other kinases. The size and nature of the gatekeeper residue vary across the kinome, and designing inhibitors that exploit these differences is a key strategy for developing selective drugs. [2]* Modifications that extend into hydrophobic pockets within the active site can significantly enhance potency. [13] A systematic exploration of the SAR through iterative chemical synthesis and biological testing is essential for optimizing a pyrimidine-based lead compound into a clinical candidate. [7] Table 1: Representative Pyrimidine Kinase Inhibitors and their Targets

| Inhibitor | Primary Kinase Target(s) | Key Structural Features | Representative IC50 (nM) |

| Imatinib | BCR-ABL, c-KIT, PDGFR | 2-phenylaminopyrimidine | 25-100 (BCR-ABL) |

| Gefitinib | EGFR | 4-anilinoquinazoline (fused pyrimidine) | 2-80 (EGFR) |

| Ruxolitinib | JAK1, JAK2 | Pyrrolo[2,3-d]pyrimidine | 2.8 (JAK1), 3.3 (JAK2) |

| Ibrutinib | BTK | Pyrazolo[3,4-d]pyrimidine with a Michael acceptor for covalent binding | 0.5 (BTK) [13] |

| Palbociclib | CDK4, CDK6 | 2-aminopyrimidine derivative | 11 (CDK4), 15 (CDK6) |

Mechanisms of Resistance and Next-Generation Inhibitors

A significant challenge in kinase inhibitor therapy is the emergence of drug resistance. For pyrimidine-based inhibitors, common resistance mechanisms include:

-

Gatekeeper Mutations: Mutations in the gatekeeper residue can sterically hinder the binding of the inhibitor without significantly affecting ATP binding. The T315I mutation in BCR-ABL and the T790M mutation in EGFR are classic examples. [7]* Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the inhibited kinase.

The development of next-generation pyrimidine kinase inhibitors is focused on overcoming these resistance mechanisms. Strategies include:

-

Designing inhibitors that can accommodate the mutated gatekeeper residue.

-

Developing covalent inhibitors that form an irreversible bond with a cysteine residue in the active site, providing sustained target inhibition. [13]* Creating dual-target inhibitors that simultaneously block the primary target and a key resistance pathway.

Conclusion

The pyrimidine scaffold has proven to be a remarkably versatile and effective platform for the design of potent and selective kinase inhibitors. A thorough understanding of their mechanism of action, from the fundamental hydrogen bonding interactions with the kinase hinge to their effects on cellular signaling pathways, is crucial for the successful development of novel therapeutics. The integrated experimental approach outlined in this guide, combining robust biochemical and cellular assays, provides a framework for the comprehensive characterization of pyrimidine kinase inhibitors, ultimately enabling the rational design of next-generation drugs with improved efficacy and safety profiles.

References

-

Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved January 26, 2026, from [Link]

- Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609.

- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947–11961.

-

Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved January 26, 2026, from [Link]

- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947–11961.

- Patel, V. R., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 995-1019.

- El-Damasy, O. M., et al. (2023). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 28(8), 3461.

- Patel, V. R., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 995-1019.

- Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151.

- Anderson, M., et al. (2014). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS medicinal chemistry letters, 5(5), 567–572.

-

Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved January 26, 2026, from [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved January 26, 2026, from [Link]

- Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 9(12), 2687–2697.

- Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 41(17), 3276–3292.

- Klutchko, S. R., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(17), 3276–3292.

-

BMG Labtech. (2020, June 16). HTRF technology on Microplate Readers. Retrieved January 26, 2026, from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 26, 2026, from [Link]

- Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay.

- van der Worp, H. B., et al. (2019). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry (pp. 214-245).

- Singh, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202.

- Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 9(12), 2687–2697.

-

Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved January 26, 2026, from [Link]

- He, X., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of structural biology, 213(2), 107721.

- Nakaya, Y., et al. (2014). Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis. Leukemia, 28(2), 460–463.

- Zhang, T., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.

- Singh, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202.

- Trinquet, E., et al. (2013). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Combinatorial chemistry & high throughput screening, 16(8), 556–570.

- Abdel-Maksoud, M. S., et al. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Bioorganic chemistry, 126, 105898.

- Bago, R., et al. (2016). Assay of protein kinases using radiolabeled ATP: A protocol. Journal of visualized experiments : JoVE, (111), 54022.

- Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151.

- Boger, D. L., et al. (2010). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. Journal of medicinal chemistry, 53(3), 1048–1063.

- Singh, A., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 688222.

- Patel, V. R., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 995-1019.

- El-Sayed, N. N. E., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695.

- Vasta, J. D., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. Cell chemical biology, 25(2), 223–233.e5.

-

Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved January 26, 2026, from [Link]

- Butera, G., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 512–518.

- Wang, L., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1787–1794.

Sources

- 1. eubopen.org [eubopen.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.sg]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]

- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrimidine Scaffolds in Drug Discovery

Abstract

The pyrimidine nucleus stands as a cornerstone in the architecture of therapeutic agents, a testament to its remarkable versatility and profound biological significance. As a fundamental component of nucleic acids, its inherent biocompatibility and capacity for diverse chemical modifications have cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides a comprehensive exploration of the pyrimidine core, delving into its strategic importance, synthetic accessibility, and multifaceted applications across a spectrum of diseases. We will dissect the structure-activity relationships that govern its efficacy, showcase its role in market-approved drugs, and present detailed protocols and workflows that underpin its successful implementation in modern drug discovery pipelines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the pyrimidine scaffold in the creation of next-generation therapeutics.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, epitomizes this concept. Its significance is not merely synthetic; it is deeply rooted in biochemistry.

Inherent Biological Relevance: Pyrimidine is a fundamental structural motif in the nucleobases cytosine, thymine, and uracil, which form the building blocks of DNA and RNA.[3] This evolutionary endorsement means that pyrimidine-based molecules are readily recognized and processed by biological systems, providing a unique advantage for interacting with enzymes, genetic materials, and other cellular biopolymers.[2][4]

Physicochemical & Structural Advantages:

-

Hydrogen Bonding Hub: The two nitrogen atoms in the pyrimidine ring act as excellent hydrogen bond acceptors, while substituents like amino or hydroxyl groups can serve as hydrogen bond donors. This facilitates strong and specific interactions with the active sites of protein targets.

-

Bioisosteric Versatility: The pyrimidine scaffold is an effective bioisostere for phenyl and other aromatic systems.[5] This allows chemists to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability while maintaining or enhancing biological activity.

-

Tunable Electronics: The electron-deficient nature of the pyrimidine ring, conferred by the two nitrogen atoms, influences its reactivity and interactions. This property can be fine-tuned through the strategic placement of electron-donating or electron-withdrawing groups, allowing for precise control over the molecule's binding affinity and pharmacokinetic profile.

Caption: The core pyrimidine ring with nitrogen atoms at positions 1 and 3.

Synthetic Strategies: Building the Pyrimidine Core

The utility of a scaffold is directly linked to its synthetic accessibility. Pyrimidine chemistry is well-established, offering robust and versatile routes to a vast array of derivatives. The most classical and widely employed method is the Prins synthesis , a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a compound containing an N-C-N fragment, such as urea, thiourea, or amidines.

Experimental Protocol: Synthesis of 6-Amino-2-thiouracil

This protocol details a foundational synthesis of a key pyrimidine intermediate, 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one (also known as 6-amino-2-thiouracil), which serves as a versatile starting material for more complex derivatives.[6]

Objective: To synthesize 6-amino-2-thiouracil via condensation of thiourea and ethyl cyanoacetate.

Materials:

-

Thiourea

-

Ethyl cyanoacetate

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and reflux apparatus

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add thiourea and stir until it dissolves. Subsequently, add ethyl cyanoacetate dropwise via the dropping funnel while maintaining stirring.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Precipitation: After cooling the reaction mixture to room temperature, pour it into ice-cold water. Acidify the resulting solution by slowly adding hydrochloric acid until the pH is acidic. A precipitate of 6-amino-2-thiouracil will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its structure and purity.

This self-validating protocol ensures the reliable production of a key building block, from which a multitude of therapeutic candidates can be derived.

Caption: A generalized workflow for the synthesis of pyrimidine scaffolds.

Therapeutic Applications: A Multifaceted Arsenal

The pyrimidine scaffold is a prolific source of drugs across numerous therapeutic areas. Its ability to mimic endogenous structures allows it to effectively target key biological pathways.

A. Anticancer Agents

The fight against cancer is arguably the area where pyrimidine derivatives have had the most profound impact.[7] They exert their effects through varied mechanisms, most notably as kinase inhibitors and antimetabolites.

i. Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold is exceptionally well-suited to function as an ATP-competitive kinase inhibitor.[3] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, are isosteres of the adenine ring of ATP, allowing them to bind effectively to the hinge region of the kinase active site.[8][9][10]

-

EGFR/HER2 Inhibitors: Epidermal Growth Factor Receptor (EGFR) is overexpressed in many cancers.[11] Pyrimidine-based drugs like Gefitinib and Lapatinib are approved therapies that target the EGFR family.[11]

-

CDK Inhibitors: Cyclin-dependent kinases (CDKs) control the cell cycle. Palbociclib , a pyrido[2,3-d]pyrimidine derivative, is a potent CDK4/6 inhibitor approved for treating HR-positive breast cancer.[12]

-

Other Kinase Targets: Pyrimidine derivatives have been developed to target a wide range of other oncogenic kinases, including FGFR3, Aurora kinases, and VEGFR.[8][13][14]

Caption: Pyrimidine-based inhibitors block EGFR signaling and halt cell proliferation.

ii. Antimetabolites

As analogs of natural pyrimidines, these drugs disrupt the synthesis of nucleic acids, preferentially killing rapidly dividing cancer cells.

-

5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[3][15]

-

Cytarabine (Ara-C): Used primarily in the treatment of leukemia, Cytarabine is incorporated into DNA, where it halts synthesis and induces cell death.[15]

B. Antiviral Agents

Pyrimidine nucleoside analogs are a major class of antiviral drugs.[15] They function by mimicking natural nucleosides and, upon incorporation into the growing viral DNA or RNA chain by viral polymerases, cause chain termination, thus halting viral replication.[15]

-

Anti-HIV/HBV: Lamivudine is a reverse transcriptase inhibitor widely used in combination therapies for HIV and Hepatitis B.[15][16]

-

Anti-Herpesvirus: Acyclovir and its prodrugs are effective against herpes simplex viruses by targeting the viral DNA polymerase.[15][16]

-

Broad-Spectrum: Remdesivir , which gained prominence during the COVID-19 pandemic, is a nucleotide analog that demonstrates broad-spectrum activity against several RNA viruses.[15][17]

C. Antimicrobial Agents

With the rise of antimicrobial resistance, pyrimidine-containing compounds represent a promising area for the discovery of new antibacterial and antifungal agents.[4]

-

Antibacterial: Novel pyrimidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[6] Some mechanisms include the intercalation into bacterial DNA.[18] Pyrido[2,3-d]pyrimidines have also been investigated as antibacterial agents.[19]

-

Antifungal: Flucytosine (5-fluorocytosine) is an antifungal medication that is converted within fungal cells to 5-fluorouracil, which then disrupts fungal DNA and RNA synthesis.[20]

Structure-Activity Relationships (SAR) and Data-Driven Design

The efficacy of a pyrimidine-based drug is highly dependent on the nature and position of its substituents. Understanding these Structure-Activity Relationships (SAR) is crucial for rational drug design. For kinase inhibitors, the substitution pattern is key to achieving both potency and selectivity.

-

Positions 2 and 4: These positions are critical for interaction with the kinase hinge region. Typically, an amino group at one of these positions provides a key hydrogen bond. The other position is often substituted with a larger, lipophilic group that occupies the hydrophobic pocket of the active site.

-

Position 5: This position points towards the "gatekeeper" residue of the kinase. Modifying substituents at this position is a common strategy to achieve selectivity between different kinases, as the size and nature of the gatekeeper residue vary.[21]

The table below summarizes SAR data for a series of pyrimidine derivatives designed as FGFR3 inhibitors, illustrating how systematic modifications impact biological activity.[13]

| Compound | R¹ at C4-position | R² at C5-position Linker | R³ at Phenyl Ring | FGFR3 IC₅₀ (nM) |

| Lead (1) | 3,5-dimethoxyphenyl | -CH₂- | H | 18 |

| Analog A | Phenyl | -CH₂- | H | 120 |

| Analog B | 3,5-dimethoxyphenyl | -O- | H | 2.9 |

| 20b | 3,5-dimethoxyphenyl | -O- | 3,5-difluoro | 1.1 |

Data adapted from a study on FGFR3 inhibitors.[13] As shown, replacing the C5-linker from methylene (-CH₂-) to ether (-O-) and introducing fluorine atoms to the phenyl ring significantly enhanced inhibitory potency.

Case Studies: FDA-Approved Pyrimidine Drugs

The versatility of the pyrimidine scaffold is best demonstrated by the wide range of FDA-approved drugs that incorporate this core structure.[22]

| Drug Name | Brand Name(s) | Therapeutic Area | Mechanism of Action |

| Minoxidil | Rogaine, Loniten | Antihypertensive, Hair Loss | Opens ATP-sensitive potassium channels in vascular smooth muscle.[23] |

| 5-Fluorouracil | Adrucil | Anticancer | Inhibits thymidylate synthase, disrupting DNA synthesis.[3][15] |

| Flucytosine | Ancobon | Antifungal | Converted to 5-FU in fungal cells, disrupting DNA/RNA synthesis.[20] |

| Lamivudine | Epivir | Antiviral (HIV, HBV) | Nucleoside reverse transcriptase inhibitor; causes DNA chain termination.[15][16] |

| Gefitinib | Iressa | Anticancer | EGFR tyrosine kinase inhibitor.[11] |

| Palbociclib | Ibrance | Anticancer | Cyclin-dependent kinase (CDK) 4 and 6 inhibitor.[12] |

| Tovorafenib | Ojemda | Anticancer | Type II RAF kinase inhibitor.[24] |

| Daridorexant | Quviviq | Insomnia | Dual orexin receptor antagonist (DORA).[24] |

Future Perspectives and Conclusion

The pyrimidine scaffold remains an exceptionally fertile ground for drug discovery. Current and future research will continue to focus on several key areas:

-

Combating Drug Resistance: The synthetic tractability of pyrimidines allows for the rapid generation of new analogs to overcome acquired resistance mechanisms, a persistent challenge in oncology and infectious disease.[2]

-

Multi-Target and Dual-Target Inhibitors: Designing single pyrimidine-based molecules that can modulate multiple targets offers a promising strategy to enhance therapeutic efficacy, reduce side effects, and combat complex diseases.[25]

-

Exploring New Chemical Space: Fusing the pyrimidine core with other heterocyclic systems and exploring novel substitution patterns will undoubtedly unlock new biological activities and lead to the discovery of drugs for previously "undruggable" targets.[2]

References

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved from [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. Retrieved from [Link]

-

Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. Retrieved from [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Medicinal Chemistry. Retrieved from [Link]

-

Mohamed, M. S., Awad, S. M., & Sayed, A. I. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(3), 1882–1890. Retrieved from [Link]

-

Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. (n.d.). Bentham Science. Retrieved from [Link]

-

Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1103-1116. Retrieved from [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Growing Science. Retrieved from [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Chemistry & Biodiversity. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules. Retrieved from [Link]

-

Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 34, 116019. Retrieved from [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). Recent Patents on Anti-Infective Drug Discovery. Retrieved from [Link]

-

Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2021). Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Chemical Biology & Drug Design. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2021). ResearchGate. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

-

Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12052–12062. Retrieved from [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules. Retrieved from [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. (2023). ResearchGate. Retrieved from [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). Chemistry & Biodiversity. Retrieved from [Link]

-

and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids and their derivatives. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2024). Pharmaceuticals. Retrieved from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. Retrieved from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

-

FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2024). Pharmaceuticals (Basel). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Minoxidil. (n.d.). Wikipedia. Retrieved from [Link]

-

Flucytosine. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024, June 19). YouTube. Retrieved from [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2021). ResearchGate. Retrieved from [Link]

Sources

- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]